molecular formula C15H12N2OS B6524155 2-Benzyl-6-thiophen-2-ylpyridazin-3-one CAS No. 899946-29-3

2-Benzyl-6-thiophen-2-ylpyridazin-3-one

Cat. No.: B6524155
CAS No.: 899946-29-3
M. Wt: 268.3 g/mol
InChI Key: VNSVMDFYWWUKPT-UHFFFAOYSA-N
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Description

2-Benzyl-6-thiophen-2-ylpyridazin-3-one is a heterocyclic compound that features a pyridazine ring fused with a thiophene ring and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-thiophen-2-ylpyridazin-3-one typically involves multicomponent reactions (MCRs), which are efficient and atom-economical. One common method is the Ugi-Zhu three-component reaction, followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the yield and reduce reaction time .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of MCRs and the use of efficient catalysts and solvents can be scaled up for industrial applications. The high yield and atom economy of these reactions make them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-6-thiophen-2-ylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Benzyl-6-thiophen-2-ylpyridazin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-6-thiophen-2-ylpyridazin-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-6-thiophen-2-ylpyridazin-3-one is unique due to its combination of a pyridazine ring with a thiophene ring and a benzyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-benzyl-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-15-9-8-13(14-7-4-10-19-14)16-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSVMDFYWWUKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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